![molecular formula C8H16O4 B14183481 acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol CAS No. 865693-43-2](/img/structure/B14183481.png)
acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol is a chemical compound that combines the properties of acetic acid and a specific epoxide derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol typically involves the reaction of acetic acid with [(2R,3S)-3-propyloxiran-2-yl]methanol under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and distillation to isolate the final product. The use of advanced catalytic systems can enhance the efficiency and selectivity of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving the modification of functional groups and the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other epoxide derivatives and acetic acid esters. Examples are:
- [(2R,3S)-3-propyloxiran-2-yl]methanol
- Acetic acid esters with different alcohols
Uniqueness
The uniqueness of acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol lies in its specific structural configuration and the combination of functional groups. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
865693-43-2 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-2-3-5-6(4-7)8-5;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6+;/m0./s1 |
Clave InChI |
KNFLCYGJRZOOPE-RIHPBJNCSA-N |
SMILES isomérico |
CCC[C@H]1[C@H](O1)CO.CC(=O)O |
SMILES canónico |
CCCC1C(O1)CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


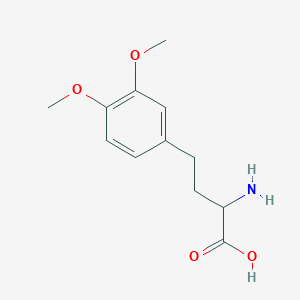
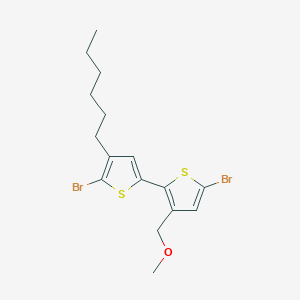
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
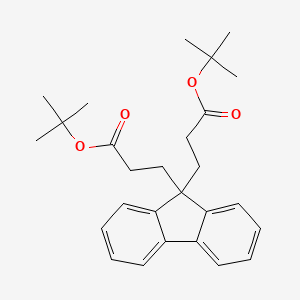
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
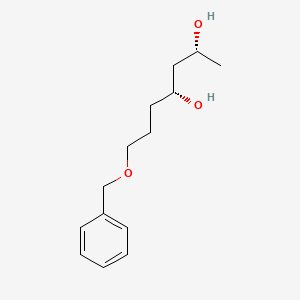
![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)
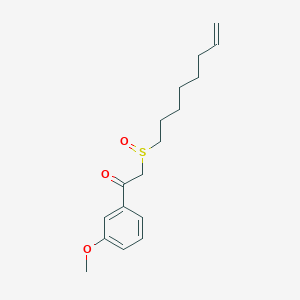
![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)

![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
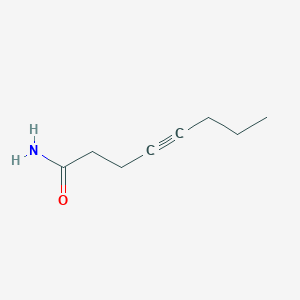
![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)
